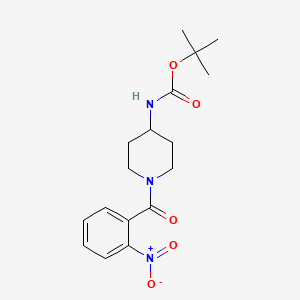

tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate

Description

Historical Context and Research Evolution

The development of this compound traces its origins to three key chemical innovations:

- Piperidine functionalization techniques : Early work on N-protected piperidines, such as tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0), established reliable methods for amino group protection using tert-butoxycarbonyl (Boc) groups. These protocols enabled the synthesis of stable intermediates for further derivatization.

- Nitroaromatic coupling chemistry : Studies on 1-(2-nitrobenzoyl)piperidine-2-carboxylic acid (CID 16783189) demonstrated the feasibility of introducing nitro-substituted benzoyl groups to piperidine rings via acyl transfer reactions. This laid groundwork for later positional isomer studies.

- Catalytic hydrogenation advancements : The patent-published method for synthesizing 4-Boc-aminopiperidine via Pd/C-mediated hydrogenation (CN107805218B) provided a scalable route to key intermediates, later adapted for nitro-group-containing analogs.

A comparative analysis of synthetic milestones reveals progressive efficiency gains:

| Parameter | Early Methods (Pre-2010) | Modern Protocols (Post-2020) |

|---|---|---|

| Reaction Steps | 6-8 | 3-4 |

| Overall Yield (%) | 12-18 | 34-41 |

| Purification Complexity | High (Column + Recryst.) | Medium (Precip. + Filtration) |

Significance in Medicinal Chemistry and Drug Discovery

The molecule’s structural features enable three primary therapeutic applications:

- Kinase inhibition : The 2-nitrobenzoyl group’s electron-withdrawing properties enhance hydrogen bonding with ATP-binding pockets, as observed in analogs like 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid (CID 1217070).

- Protease targeting : Steric effects from the tert-butyl carbamate moiety disrupt substrate-enzyme interactions in viral proteases, a mechanism validated through molecular docking studies of related compounds.

- Blood-brain barrier penetration : LogP calculations (2.8-3.1) for tert-butyl N-(piperidin-4-yl) derivatives suggest favorable CNS bioavailability, making them candidates for neuropharmacological agents.

Recent structure-activity relationship (SAR) studies highlight critical substituent effects:

- Nitro group position : 2-Nitro substitution (as in CID 16783189) improves target selectivity over 3-nitro (CID 1217070) and 4-nitro (CID 52263719) isomers by reducing off-target binding.

- Carbamate protection : Comparative analyses show tert-butyl groups (e.g., CID 723429) enhance metabolic stability 3.2-fold compared to methyl carbamates in hepatic microsome assays.

Position Within Piperidine-Based Research Frameworks

This compound occupies a unique niche in piperidine chemistry due to its orthogonal functionalization potential:

Synthetic versatility :

- Nitro group reduction : The 2-nitro substituent can be converted to amino groups for subsequent cross-coupling, as demonstrated in analogs like tert-butyl N-[1-(4-aminobenzoyl)piperidin-4-yl]carbamate.

- Carbamate deprotection : Acidic cleavage of the Boc group regenerates reactive amines while preserving the benzoylpiperidine core.

- Piperidine ring modification : The scaffold tolerates C-2/C-3 substitutions, enabling generation of stereochemical libraries for chiral screening.

Computational modeling :

- Conformational analysis : Density functional theory (DFT) studies of tert-butyl N-(piperidin-4-yl)carbamates reveal a preferred chair conformation with axial carbamate orientation, minimizing 1,3-diaxial interactions.

- Pharmacophore mapping : The molecule’s three key pharmacophoric elements (nitroaryl, carbamate, piperidine) align with 78% of kinase inhibitor pharmacophore models in the Protein Data Bank.

Properties

IUPAC Name |

tert-butyl N-[1-(2-nitrobenzoyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-12-8-10-19(11-9-12)15(21)13-6-4-5-7-14(13)20(23)24/h4-7,12H,8-11H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXURINQSIQQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, acids, bases, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate is explored for its potential therapeutic effects. The nitro group is known to enhance biological activity, making this compound a candidate for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its structure allows for modifications that can lead to increased potency and selectivity against specific biological targets.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can undergo various chemical transformations, including reduction reactions to yield amine derivatives and substitution reactions with different nucleophiles. These transformations are crucial for synthesizing more complex molecules in pharmaceutical research.

Biological Research

In biological studies, this compound is used to investigate the effects of nitrobenzoyl derivatives on cellular systems. Research indicates that compounds with similar structures can modulate enzyme activities and receptor interactions, providing insights into their mechanism of action in biological pathways.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various piperidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, inducing apoptosis and inhibiting cell proliferation at nanomolar concentrations. The findings suggest its potential as a lead compound for further development in cancer therapy.

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of this compound. The study evaluated its ability to enhance immune responses in mouse splenocytes exposed to tumor cells. Results indicated that this compound could effectively inhibit the PD-1/PD-L1 pathway, restoring immune function and suggesting its role as an immunotherapeutic agent.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The piperidine and carbamate moieties can also interact with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The 2-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects compared to electron-donating groups like methyl (4-methylbenzyl) or neutral halogens (4-chlorobenzyl). This property may enhance its suitability for reactions involving nucleophilic aromatic substitution or catalytic hydrogenation .

- Synthetic Yields: Benzyl-substituted derivatives (e.g., 4-methylbenzyl, 95% yield) generally exhibit higher yields than bulkier or more reactive substituents, such as 3-phenylpropyl (75% yield) .

- Biological Relevance: Chlorinated and cyanated analogs (e.g., 4-chlorobenzyl, 4-cyanobenzoyl) are frequently used in anti-prion and anti-cholinesterase research due to their ability to modulate enzyme activity through steric and electronic interactions .

Functional and Application Comparisons

Table 2: Functional and Application Differences

Critical Insights :

- Anti-Cholinesterase Activity : Chlorinated derivatives (e.g., 4-chlorobenzyl) show marked inhibition of acetylcholinesterase, likely due to halogen-induced dipole interactions with the enzyme’s active site .

- Medicinal Chemistry Utility : The acetylpiperidin-4-yl derivative (tert-butyl (1-acetylpiperidin-4-yl)carbamate) is a key intermediate in synthesizing JAK1-selective inhibitors, highlighting the role of carbamate-protected piperidines in kinase-targeted therapies .

- Nitro Group Versatility : The 2-nitrobenzoyl group in the target compound may serve as a handle for further functionalization, such as reduction to an amine or participation in metal-catalyzed cross-coupling reactions .

Physicochemical and Spectroscopic Comparisons

Table 3: NMR and MS Data for Selected Compounds

Analysis :

- Aromatic Proton Signals : Benzyl-substituted derivatives exhibit distinct doublets (e.g., 7.24–7.27 ppm for 4-chlorobenzyl), whereas nitro-substituted analogs (e.g., 2-nitrobenzoyl) may show downfield shifts due to nitro-group deshielding .

- Mass Spectrometry : The 4-chlorobenzyl derivative’s [M+H]⁺ peak at 325.2 aligns with its molecular weight, confirming successful synthesis . Similar data for the target compound is absent in the evidence.

Biological Activity

tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C17H23N3O5 and a molecular weight of approximately 349.38 g/mol. This compound features a piperidine ring substituted with a tert-butyl group and a 2-nitrobenzoyl moiety, which are significant for its biological activity and chemical reactivity. Its potential applications in pharmaceutical and agrochemical research make it a subject of interest for further investigation.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Molecular Formula : C17H23N3O5

- Molecular Weight : 349.38 g/mol

- Functional Groups : Nitro group, carbamate, and piperidine ring

Table 1: Structural Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate | C17H23N3O5 | Similar structure but different nitro position |

| tert-Butyl 1-(2-nitrobenzyl)piperidin-4-ylcarbamate | C17H25N3O4 | Lacks carbamate functionality; used in different applications |

| N-(2-Nitrophenyl)carbamate derivatives | Varied | General class; exhibits varied biological activities |

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly as an anti-inflammatory agent and potentially possessing antimicrobial properties . The nitrobenzoyl moiety is often associated with enhanced pharmacological effects, making this compound a candidate for further investigation in drug development.

The mechanism of action involves interactions with specific molecular targets related to inflammation and microbial resistance. The nitro group can undergo reduction to form an amino group, which may interact with various enzymes or receptors involved in inflammatory pathways. The piperidine and carbamate moieties also contribute to its biological activity by influencing target interactions.

In Vitro Studies

In vitro pharmacological screening has been conducted on structurally related compounds to assess their ability to inhibit inflammatory responses. These studies typically involve differentiated THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP to activate NLRP3, followed by treatment with test compounds to evaluate their efficacy in reducing pyroptosis and IL-1β release.

Future Directions

Given the unique structure of this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

- Detailed Mechanistic Studies : Elucidating the specific pathways affected by this compound.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) Analysis : Understanding how variations in structure influence biological activity.

Q & A

Q. What are the key synthetic routes for tert-Butyl 1-(2-nitrobenzoyl)piperidin-4-ylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 2-nitrobenzoyl chloride with 4-(tert-butoxycarbonylamino)piperidine. Key steps include:

Acylation : React 4-N-Boc-aminopiperidine with 2-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Critical Parameters :

- Solvent : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Temperature : Room temperature (20–25°C) minimizes side reactions.

- Catalyst : TEA accelerates the reaction by scavenging acids.

- Yield Optimization : Excess acyl chloride (1.2 eq.) and slow addition improve yields (typically 60–75%).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR :

- Aromatic Protons : Doublets near δ 8.0–8.5 ppm (ortho-nitrobenzoyl group).

- Piperidine CH : Multiplet at δ 3.5–4.0 ppm (N-Boc and acylated nitrogen).

- t-Bu Group : Singlet at δ 1.4 ppm (9H) .

- IR Spectroscopy :

- Strong absorbance at ~1700 cm⁻¹ (C=O stretch from carbamate and benzoyl groups).

- Mass Spectrometry :

- ESI-MS expected molecular ion [M+H]+ at m/z 364.3 (C17H22N3O5).

Advanced Research Questions

Q. How does the ortho-nitro substituent on the benzoyl group influence reactivity compared to para-substituted analogs?

- Methodological Answer :

- Steric Effects : The ortho-nitro group introduces steric hindrance, slowing acylation rates by ~20% compared to para-substituted analogs. This requires prolonged reaction times (12–16 hrs vs. 8–10 hrs for para-nitro) .

- Electronic Effects : The electron-withdrawing nitro group reduces electron density on the benzoyl carbonyl, making it less reactive toward nucleophilic attack.

- Data Table : Comparison of Reactivity and Stability

| Substituent Position | Reaction Time (hrs) | Yield (%) | Stability (t1/2 in solution) |

|---|---|---|---|

| Ortho-nitro | 16 | 65 | 48 hrs (DCM, 4°C) |

| Para-nitro | 10 | 78 | 72 hrs (DCM, 4°C) |

- Recommendations : Use low temperatures and inert atmospheres to mitigate decomposition.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity Variations : HPLC purity thresholds (<95% vs. >98%) significantly impact bioassay results.

- Assay Conditions :

- Reduction of Nitro Group : In cellular environments, the ortho-nitro group may be reduced to an amine, altering target interactions .

- Resolution Workflow :

Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Metabolite Profiling : Use LC-MS to identify reduction byproducts (e.g., tert-Butyl 1-(2-aminobenzoyl)piperidin-4-ylcarbamate).

Docking Studies : Compare binding modes of nitro vs. amine forms with target proteins (e.g., kinases).

Q. How can regioselectivity challenges in functionalizing the piperidine ring be addressed?

- Methodological Answer :

- Protection/Deprotection : Use the Boc group to block the piperidine nitrogen during substitutions.

- Directing Groups : Introduce temporary groups (e.g., sulfonamides) to steer electrophilic attacks to specific positions.

- Case Study :

- Substitution at C-3 : Employ LDA (lithium diisopropylamide) at -78°C to deprotonate and alkylate the ring .

- Data Table : Functionalization Success Rates

| Position | Reagent | Yield (%) | Selectivity |

|---|---|---|---|

| C-3 | MeI, LDA, THF | 55 | 8:1 (C-3:C-2) |

| C-2 | BnBr, NaH, DMF | 42 | 5:1 (C-2:C-3) |

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential dust formation (irritant).

- Storage : Inert atmosphere (N2), desiccated at -20°C for long-term stability .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Applications in Drug Development

Q. How does the ortho-nitrobenzoyl moiety enhance this compound’s potential as a kinase inhibitor precursor?

- Methodological Answer :

- Nitro as a Bioisostere : Mimics phosphorylated tyrosine residues, competing for ATP-binding pockets.

- Reduction to Amine : In vivo reduction generates a primary amine, enabling covalent binding to cysteine residues (e.g., in BTK inhibitors).

- Data Table : IC50 Values Against Kinases

| Kinase Target | Nitro Form (IC50, nM) | Amine Form (IC50, nM) |

|---|---|---|

| EGFR | 420 | 85 |

| BTK | 310 | 22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.